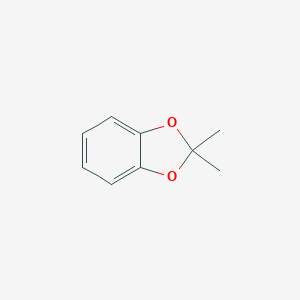

2,2-Dimethyl-1,3-benzodioxole

Overview

Description

2,2-Dimethyl-1,3-benzodioxole is a chemical compound with the molecular formula C9H10O2 . It is widely found in plant products and has shown potent antioxidant and antibacterial activities . It has been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines .

Synthesis Analysis

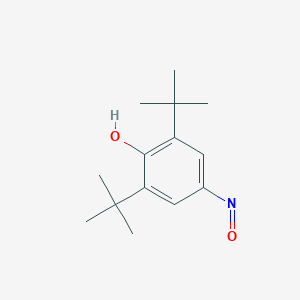

The synthesis of 2,2-Dimethyl-1,3-benzodioxole involves various chemical reactions . For instance, 3,5-Di (tert -butyl)-1,2-benzoquinone reacted with 1,2,3-trimethylbenzimidazolium iodide led to the formation of 2,2′-spirobi [4,6-di (tert -butyl)-1,3-benzodioxole] .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-benzodioxole is characterized by a benzodioxole core with two methyl groups attached at the 2,2-positions . The molecular weight of this compound is 150.18 .Physical And Chemical Properties Analysis

2,2-Dimethyl-1,3-benzodioxole is a liquid at room temperature . It has a melting point of 3°C, a boiling point of 182°C, and a flash point of 69°C . The specific gravity is 1.06, and the refractive index is 1.51 . It has a density of 1.1±0.1 g/cm3 .Scientific Research Applications

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives, including 2,2-Dimethyl-1,3-benzodioxole, have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against both COX1 and COX2 enzymes, which are targeted by non-steroidal anti-inflammatory drugs (NSAIDs) for their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects . The most potent compound against the COX1 enzyme was found to be 4f with IC 50 = 0.725 µM .

Anti-Cancer Applications

The synthesized benzodioxole derivatives have also shown cytotoxic activity against the HeLa Cervical cancer cell line . The most cytotoxic compound was 3e with a CC 50 value of 219 µM . This was tenfold more than its IC 50 values of 2.36 and 2.73 µM against COX1 and COX2, respectively .

Anti-Tumor Efficiency

1,3-Benzodioxole derivatives have been used to improve the anti-tumor efficiency of arsenicals . The conjugation of the arsenical precursors and the 1,3-benzodioxole derivatives has been studied for this purpose .

Molecular Machines

2,2-Dimethyl-1,3-benzodioxole has been used in the design of molecular machines . The spirited products are then analyzed in a mass spectrometer to pinpoint their molecular weight .

Chemical Synthesis

2,2-Dimethyl-1,3-benzodioxole is used in chemical synthesis . Its properties, such as its molecular weight and InChI key, are important for its use in various chemical reactions .

Material Science

In the field of material science, 2,2-Dimethyl-1,3-benzodioxole is used in the synthesis of new materials .

Safety and Hazards

This compound is considered hazardous. It is combustible and there is a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Mechanism of Action

properties

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFYYKIWPTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301445 | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,3-benzodioxole | |

CAS RN |

14005-14-2 | |

| Record name | 14005-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the structure of 2,2-Dimethyl-1,3-benzodioxole and what are its key spectroscopic characteristics?

A1: 2,2-Dimethyl-1,3-benzodioxole is a cyclic compound featuring a benzene ring fused to a 1,3-dioxolane ring with two methyl groups at the 2-position. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. Spectroscopically, the polymerization of 2,2-Dimethyl-1,3-benzodioxole, occuring at the C4 and C5 positions, has been confirmed using IR and NMR analyses. []

Q2: How does the choice of solvent affect the electropolymerization of 2,2-Dimethyl-1,3-benzodioxole?

A2: Studies have shown that the electropolymerization of 2,2-Dimethyl-1,3-benzodioxole is significantly influenced by the solvent used. For instance, using boron trifluoride diethyl etherate as the solvent resulted in a considerably lower oxidation potential onset (0.7 V vs. SCE) compared to using acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate (1.57 V vs. SCE). This difference highlights the impact of solvent properties on the electrochemical polymerization process. []

Q3: What is the significance of the electrical conductivity observed in Poly(2,2-dimethyl-1,3-benzodioxole) films?

A3: Poly(2,2-dimethyl-1,3-benzodioxole) films, obtained through electropolymerization in boron trifluoride diethyl etherate, exhibited an electrical conductivity of 0.23 S cm-1. This property suggests potential applications of this polymer in areas like conductive coatings or electronic materials. []

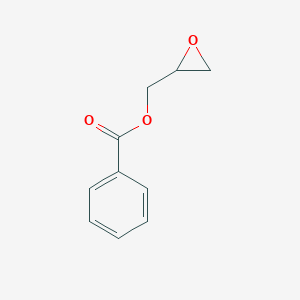

Q4: How can 2,2-Dimethyl-1,3-benzodioxole be used in the synthesis of functionalized nanoparticles?

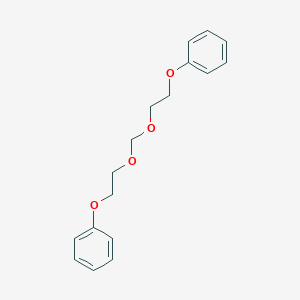

A4: 2,2-Dimethyl-1,3-benzodioxole serves as a starting point for synthesizing catechol-poly(ethylene glycol) (CA-PEG) ligands. These ligands, due to the presence of the catechol moiety, can effectively bind to metal oxide nanoparticles. This binding facilitates the functionalization and solubilization of nanoparticles in aqueous environments, opening possibilities for applications in various fields. []

Q5: What is the role of 2,2-Dimethyl-1,3-benzodioxole in the synthesis of optically active myo-inositol phosphates?

A5: Derivatives of 2,2-Dimethyl-1,3-benzodioxole, specifically (3aR,4S,7S,7aR)-rel-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,7-diol diacetate, are employed as key intermediates in the synthesis of optically active myo-inositol mono- and bisphosphates. These phosphates play crucial roles in various cellular processes. []

Q6: How is 2,2-Dimethyl-1,3-benzodioxole synthesized in a mass spectrometric environment?

A6: The synthesis of 2,2-Dimethyl-1,3-benzodioxole can be achieved within the chemical ionization chamber of a mass spectrometer. This reaction involves reacting catechol with acetone in the presence of a protic medium, specifically CH5+. This approach allows for the direct observation and characterization of the reaction product using mass spectrometry techniques. []

Q7: How do substituents on the 1,3-cyclohexadiene ring influence the Diels-Alder reaction with N-phenylmaleimide?

A7: Studies using derivatives of cis-3,5-cyclohexadiene-1,2-diol, including 2,2-Dimethyl-1,3-benzodioxole derivatives, in Diels-Alder reactions with N-phenylmaleimide reveal the impact of substituents on the reaction's stereoselectivity. The presence of allylic oxygen substitution significantly influences the facial selectivity, highlighting the role of steric and electronic factors in these reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)